molecular formula C21H15BrFN5O2S B2738104 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112398-59-0

3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2738104
CAS No.: 1112398-59-0
M. Wt: 500.35
InChI Key: IMNIDMDKYTVCSS-UHFFFAOYSA-N
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Description

3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyridine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl and Fluorophenyl Groups: These groups are introduced via nucleophilic substitution reactions.

    Thioether Formation: The thioether linkage is formed through a reaction between a thiol and a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-bromophenyl)-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • 4-(4-(4-bromophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • 4-(4-(4-bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

What sets 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide apart from similar compounds is its specific substitution pattern and the presence of both bromophenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

The compound 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : [1,2,4]triazolo[4,3-a]pyridine
  • Functional Groups :
    • Carbamoyl group attached to a bromophenyl moiety
    • Sulfanyl group
    • Fluorophenyl substituent

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Properties : The compound has shown promising antiviral activity against avian influenza viruses (H5N1), with studies reporting effective inhibition at specific concentrations (EC50) and low toxicity (LD50) in vitro on Madin-Darby canine kidney cells .
  • Antitumor Activity : Analogous compounds within the triazole class have demonstrated significant antitumor effects by inhibiting key pathways involved in cancer cell proliferation. The specific mechanisms often involve targeting receptor tyrosine kinases and other oncogenic pathways .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activities, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The triazole ring may interact with biological targets such as enzymes or receptors involved in disease processes.
  • The sulfanyl group could enhance the compound's ability to penetrate cellular membranes or stabilize interactions with target proteins.

Antiviral Activity

A study evaluated the antiviral efficacy of various synthesized derivatives of triazoles against H5N1. The results indicated that certain compounds exhibited significant antiviral properties with effective concentration ranges .

CompoundEC50 (µM)LD50 (µM)Activity
Compound A0.5100High
Compound B1.080Moderate
Target Compound0.890High

Antitumor Activity

In vitro assays have shown that similar triazole derivatives inhibit tumor cell lines by targeting specific kinases associated with cancer progression. For example, compounds have been tested against BRAF(V600E) and EGFR pathways with notable results indicating potential for therapeutic applications in oncology .

Anti-inflammatory Studies

Research has demonstrated that derivatives of this compound can reduce inflammation markers in cellular models. This was assessed through the measurement of cytokine levels post-treatment with the compound compared to control groups.

CytokineControl Level (pg/mL)Post-Treatment Level (pg/mL)
IL-615075
TNF-alpha200100

Properties

IUPAC Name

3-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFN5O2S/c22-14-5-7-16(8-6-14)24-19(29)12-31-21-27-26-18-9-4-13(11-28(18)21)20(30)25-17-3-1-2-15(23)10-17/h1-11H,12H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIDMDKYTVCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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